3-(2-methoxyphenyl)pentanedioic Acid
Overview
Description
3-(2-Methoxyphenyl)pentanedioic acid is an organic compound with the molecular formula C12H14O5 It is a derivative of pentanedioic acid, where one of the hydrogen atoms is replaced by a 2-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)pentanedioic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-methoxybenzaldehyde.
Grignard Reaction: 2-Methoxybenzaldehyde is reacted with a Grignard reagent, such as ethylmagnesium bromide, to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to form 3-(2-methoxyphenyl)propanoic acid.
Malonic Ester Synthesis: The 3-(2-methoxyphenyl)propanoic acid undergoes malonic ester synthesis, where it is reacted with diethyl malonate in the presence of a base, such as sodium ethoxide, to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid groups can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or amines (e.g., aniline) can be used under appropriate conditions.
Major Products
Oxidation: Formation of 3-(2-hydroxyphenyl)pentanedioic acid.
Reduction: Formation of 3-(2-methoxyphenyl)pentanediol.
Substitution: Formation of 3-(2-halophenyl)pentanedioic acid or 3-(2-aminophenyl)pentanedioic acid.
Scientific Research Applications
3-(2-Methoxyphenyl)pentanedioic acid has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: It is used in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)pentanedioic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes involved in metabolic pathways, such as dehydrogenases and oxidases.
Pathways: It can influence pathways related to inflammation and pain by modulating the activity of key enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
3-(3-Methoxyphenyl)pentanedioic acid: Similar structure but with the methoxy group at the 3-position.
3-(4-Methoxyphenyl)pentanedioic acid: Similar structure but with the methoxy group at the 4-position.
3-(2-Hydroxyphenyl)pentanedioic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
3-(2-Methoxyphenyl)pentanedioic acid is unique due to the position of the methoxy group, which can influence its reactivity and interaction with biological targets. The specific placement of the methoxy group can affect the compound’s electronic properties and steric hindrance, leading to different chemical behaviors and biological activities compared to its isomers.
Properties
IUPAC Name |
3-(2-methoxyphenyl)pentanedioic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-17-10-5-3-2-4-9(10)8(6-11(13)14)7-12(15)16/h2-5,8H,6-7H2,1H3,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGCYFJUMQOCIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CC(=O)O)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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